molecular formula C16H11ClFN3O2 B2566296 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 952864-90-3

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2566296
CAS No.: 952864-90-3
M. Wt: 331.73
InChI Key: MVIXTFTZQUNPBM-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using appropriate chlorinated aromatic compounds.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using fluorinated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique chemical structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can be compared with other oxadiazole derivatives to highlight its uniqueness:

    N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: This compound lacks the fluorophenyl group, which may result in different chemical and biological properties.

    N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide: The presence of a methyl group instead of a chlorophenyl group can alter the compound’s reactivity and biological activity.

    N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-bromophenyl)acetamide: The substitution of a bromine atom for the fluorine atom may affect the compound’s electronic properties and interactions with biological targets.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new derivatives with improved properties.

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIXTFTZQUNPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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